Levonordefrin
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Overview
Description
Levonordefrin, also known as α-methylnorepinephrine, is a synthetic catecholamine and sympathomimetic amine. It is primarily used as a vasoconstrictor in local anesthetic solutions, particularly in dental procedures. This compound mimics the effects of adrenaline but is more stable and less potent in raising blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Levonordefrin is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Starting Material: The synthesis begins with a precursor such as norepinephrine.
Methylation: The precursor undergoes methylation to introduce a methyl group, forming α-methylnorepinephrine.
Purification: The product is then purified through crystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch Processing: Large-scale reactors are used to carry out the methylation reaction.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Levonordefrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions are facilitated by reagents like halogens and nitrating agents.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydroxy derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Levonordefrin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of catecholamines and their derivatives.
Biology: this compound is used in studies related to adrenergic receptors and their signaling pathways.
Medicine: It is commonly used in dental anesthesia to prolong the effect of local anesthetics and reduce bleeding during procedures.
Industry: this compound is used in the formulation of various pharmaceutical products
Mechanism of Action
Levonordefrin is often compared with other sympathomimetic amines such as epinephrine and norepinephrine:
Epinephrine: this compound is less potent than epinephrine in raising blood pressure and causing vasoconstriction but is more stable.
Norepinephrine: this compound is a synthetic derivative of norepinephrine with similar pharmacologic activity but different stability and potency profiles .
Comparison with Similar Compounds
- Epinephrine
- Norepinephrine
- Phenylephrine
- Methyldopa (metabolite: α-methylnorepinephrine) .
Levonordefrin’s unique stability and pharmacologic profile make it a valuable compound in both clinical and research settings.
Properties
It is designed to mimic the molecular shape of adrenaline. It binds to alpha-adrenergic receptors in the nasal mucosa. Here it can, therefore, cause vasoconstriction. | |
CAS No. |
74812-63-8 |
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3/t5-,9-/m1/s1 |
InChI Key |
GEFQWZLICWMTKF-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=C(C=C1)O)O)O)N |
SMILES |
CC(C(C1=CC(=C(C=C1)O)O)O)N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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